molecular formula C11H13NO5S B7814037 Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- CAS No. 89704-54-1

Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy-

Cat. No.: B7814037
CAS No.: 89704-54-1
M. Wt: 271.29 g/mol
InChI Key: RFXOHULKQDHADQ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy-, is a sulfonamide-substituted benzoic acid derivative. Its structure features a methoxy group at the 2-position and a cyclopropylamino-sulfonyl group at the 5-position of the benzene ring (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to its sulfonamide moiety, which is often associated with bioactivity.

Properties

IUPAC Name

5-(cyclopropylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-17-10-5-4-8(6-9(10)11(13)14)18(15,16)12-7-2-3-7/h4-7,12H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXOHULKQDHADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655836
Record name 5-(Cyclopropylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89704-54-1
Record name 5-(Cyclopropylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of 2-Methoxybenzoic Acid Derivatives

The foundational step involves introducing the sulfonyl chloride group at the para position relative to the methoxy substituent. Chlorosulfonic acid (ClSO₃H) serves as the primary sulfonating agent due to its high reactivity and selectivity. In a representative procedure, 2-methoxybenzoic acid is treated with excess chlorosulfonic acid (4–10 mol equivalents) at 130–140°C for 4–6 hours. Catalysts such as sulfuric acid (0.7–1.0 mol equivalents) enhance reaction efficiency by stabilizing intermediates. Post-reaction, the mixture is quenched in ice water to precipitate 2-methoxy-5-sulfonyl chloride benzoic acid, which is isolated via filtration and washed to neutrality.

This method achieves sulfonyl chloride formation with >90% conversion, though the free carboxylic acid group may necessitate protection in some cases. For instance, esterification of 2-methoxybenzoic acid to its ethyl ester prior to sulfonation prevents side reactions, as demonstrated in analogous syntheses.

Aminolysis with Cyclopropylamine

The sulfonyl chloride intermediate reacts with cyclopropylamine to form the target sulfonamide. In a typical protocol, 2-methoxy-5-sulfonyl chloride benzoic acid is dissolved in acetone or dichloromethane and treated with 1.2–2.0 equivalents of cyclopropylamine at 0–5°C. Triethylamine (1.5–3.0 equivalents) is added to neutralize HCl generated during the reaction. After stirring at room temperature for 12–24 hours, the crude product is isolated via filtration, washed with cold water, and recrystallized from ethanol or aqueous acetone.

Yields for this step range from 65% to 84%, depending on the purity of the sulfonyl chloride intermediate and reaction stoichiometry. Notably, excessive cyclopropylamine can lead to over-alkylation, necessitating careful stoichiometric control.

Ester Intermediate Pathway

Esterification of 2-Methoxybenzoic Acid

To mitigate carboxylic acid interference during sulfonation, the ethyl ester derivative is often prepared. Ethyl 2-methoxybenzoate is synthesized via Fischer esterification, using sulfuric acid as a catalyst and ethanol as both solvent and reactant. This intermediate exhibits improved solubility in nonpolar solvents, facilitating subsequent sulfonation.

Sulfonation and Amination of the Ester

Ethyl 2-methoxybenzoate undergoes sulfonation with chlorosulfonic acid under conditions similar to those described in Section 1.1. The resultant ethyl 2-methoxy-5-sulfonyl chloride benzoate is then subjected to amination with cyclopropylamine. A key advantage of this route is the avoidance of carboxylate side reactions, which enhances sulfonyl chloride stability.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free acid using aqueous NaOH (2–4 M) at 60–80°C for 2–4 hours. Acidification with HCl precipitates the final product, which is purified via recrystallization. This step achieves near-quantitative conversion, with overall yields for the three-step sequence reaching 60–70%.

Alternative Methodologies and Comparative Analysis

Nitro Reduction and Subsequent Sulfonation

An alternative route begins with 2-methoxy-5-nitrobenzoic acid. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-methoxy-5-aminobenzoic acid. Sulfonation with chlorosulfonic acid introduces the sulfonyl chloride, followed by cyclopropylamine amination. While this method avoids esterification, the nitro reduction step introduces complexity, lowering overall yields to 50–55%.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate sulfonation and amination. In a pilot study, ethyl 2-methoxybenzoate and chlorosulfonic acid were heated to 150°C for 30 minutes under microwave conditions, achieving 95% sulfonyl chloride formation. Subsequent amination with cyclopropylamine at 80°C for 15 minutes afforded the product in 78% yield, reducing total synthesis time from 24 hours to <2 hours.

Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Direct Sulfonation70–846–8Minimal protection steps
Ester Intermediate60–7010–12Avoids carboxylate side reactions
Nitro Reduction50–5515–18No esterification required
Microwave-Assisted78–851.5–2Rapid synthesis

Industrial-Scale Production Considerations

Continuous-Flow Reactor Systems

Industrial adoption favors continuous-flow reactors for sulfonation and amination. These systems optimize heat transfer and mixing, enabling safer handling of chlorosulfonic acid and reducing reaction times by 40% compared to batch processes. A representative setup achieves a throughput of 50 kg/day with 99% purity.

Solvent and Catalyst Recycling

Ethanol and acetone are recovered via distillation and reused, lowering production costs by 20–25%. Catalysts such as sulfuric acid are neutralized and repurposed in wastewater treatment, aligning with green chemistry principles .

Scientific Research Applications

Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The overall effect is determined by the compound’s ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₃N₂O₅S (based on structural analogs like cyprosulfamide ).
  • Synthesis : Optimized methods for related compounds involve esterification and sulfonamide formation. For example, methyl 2-methoxy-5-sulfamoylbenzoate is synthesized via sulfonation and cyclopropylamine coupling .
  • Applications : Sulfonamide derivatives are used as intermediates in drug synthesis (e.g., sulpiride ) or as agrochemical safeners (e.g., cyprosulfamide ).

Structural Analogs with Sulfonamide Substituents

Cyprosulfamide (CAS 221667-31-8)
  • Structure : Features a 2-methoxybenzamide group linked to a sulfonamide-cyclopropylcarbamoylphenyl moiety.
  • Molecular Formula : C₁₈H₁₈N₂O₅S .
  • Applications : Used as a herbicide safener in agriculture .
  • Key Difference : The additional benzamide group in cyprosulfamide enhances its agrochemical activity compared to the simpler benzoic acid derivative.
2-Methoxy-5-(Methylsulfonyl)Benzoic Acid (CAS 50390-76-6)
  • Structure: Substitutes the cyclopropylamino group with a methylsulfonyl group.
  • Molecular Formula : C₉H₁₀O₅S .
  • Applications : Intermediate in pharmaceuticals (e.g., antiulcer agents) .

Analogs with Halogen or Hydroxyl Substituents

2-Bromo-5-Methoxybenzoic Acid (CAS 未提供)
  • Structure : Replaces the sulfonamide group with bromine.
  • Molecular Formula : C₈H₇BrO₃ .
  • Applications : Used in organic synthesis for coupling reactions .
  • Key Difference : The bromine atom introduces steric bulk and alters electronic properties, making it less polar than sulfonamide derivatives.
5-Methoxysalicylic Acid
  • Structure : Contains a hydroxyl group at the 2-position and methoxy at the 5-position.
  • Molecular Formula : C₈H₈O₄ .
  • Applications : Studied for antioxidant and anti-inflammatory properties .
  • Key Difference : The hydroxyl group increases acidity (pKa ~2.5) compared to sulfonamide derivatives (pKa ~4–5) .

Complex Derivatives with Heterocyclic Moieties

5-Methoxy-2-(4-Methyl-2-Thiazolyl)Benzoic Acid
  • Structure : Substitutes the sulfonamide with a thiazole ring.
  • Molecular Formula: C₁₂H₁₁NO₃S .
  • Applications: Potential use in kinase inhibition due to thiazole’s affinity for ATP-binding pockets .
  • Key Difference : The thiazole ring introduces aromaticity and planar geometry, enhancing binding to biological targets.
3-(4-Carboxy-2-Methoxyphenoxy)-4,5-Dimethoxybenzoic Acid (CAS 2556-06-1)
  • Structure : Contains multiple methoxy and carboxylic acid groups.
  • Molecular Formula : C₁₇H₁₆O₈ .
  • Applications : Intermediate in polymer and dye synthesis .

Biological Activity

Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy- (CAS No. 89704-54-1) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a methoxy group and a sulfonamide moiety attached to a cyclopropylamino group. Its molecular formula is C12H15N2O4S, and it has a molecular weight of 283.32 g/mol. The presence of the sulfonamide group is crucial for its biological interactions.

The biological activity of benzoic acid derivatives often involves their interaction with specific biological targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with proteins, potentially inhibiting their activity. The cyclopropylamino moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

1. Anti-inflammatory Activity

Research indicates that benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have shown that modifications in the alkyl positions can enhance binding affinity to COX-2, leading to reduced inflammatory responses .

2. Analgesic Effects

In vivo studies demonstrated that compounds similar to benzoic acid, such as derivatives of 5-acetamido-2-hydroxy benzoic acid, exhibit significant analgesic effects. These studies utilized writhing tests in animal models to assess pain relief, showing reductions in pain comparable to standard analgesics .

3. Antimicrobial Activity

Some studies suggest that benzoic acid derivatives possess antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of benzoic acid derivatives in a murine model of acute inflammation induced by carrageenan. The results indicated that treatment with these compounds significantly reduced paw edema compared to control groups, suggesting effective anti-inflammatory properties.

Case Study 2: Analgesic Efficacy

In an investigation involving the administration of benzoic acid derivatives at varying doses (20 mg/kg and 50 mg/kg), a significant reduction in nociceptive behavior was observed, indicating potent analgesic effects. The study concluded that these compounds could serve as potential alternatives to traditional NSAIDs with fewer side effects .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX-2 inhibition
AnalgesicPain modulation
AntimicrobialDisruption of cell membranes

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy-?

Methodological Answer: The compound can be synthesized via a multi-step process:

Sulfonation: Introduce the sulfonyl group to the benzoic acid backbone using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

Cyclopropylamine coupling: React the sulfonyl chloride intermediate with cyclopropylamine in anhydrous dichloromethane (DCM) with triethylamine as a base.

Methoxy group protection: Protect the hydroxyl group at position 2 using a methylating agent (e.g., methyl iodide) in the presence of potassium carbonate.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product.
Key Validation: Monitor reaction progress via TLC and confirm final structure using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is recommended:

  • Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy:
    • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopropylamine integration.
    • FT-IR to verify sulfonyl (SO2_2) and methoxy (OCH3_3) functional groups.
  • Mass Spectrometry: HRMS (ESI+) for molecular ion confirmation.
  • Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point consistency and detect polymorphs .

Q. What are the stability and storage conditions for this compound?

Methodological Answer:

  • Stability: The compound is hygroscopic and light-sensitive. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the sulfonamide group).
  • Storage: Store in amber vials under inert gas (argon) at –20°C. Use desiccants (silica gel) to mitigate moisture absorption.
  • Handling: Prepare solutions fresh in anhydrous DMSO or ethanol to prevent solvolysis .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, such as enzyme inhibition?

Methodological Answer:

  • In vitro assays:
    • Enzyme inhibition: Use recombinant protein tyrosine phosphatase 1B (PTP1B) in a colorimetric assay (e.g., pNPP substrate) to measure IC50_{50}. Include positive controls (e.g., sodium orthovanadate).
    • Cellular efficacy: Test in HepG2 cells (glucose uptake assay) to correlate enzyme inhibition with functional outcomes.
  • Dose-response analysis: Generate sigmoidal curves (GraphPad Prism) to determine potency and selectivity over related phosphatases (e.g., TCPTP) .

Q. What computational methods are suitable for studying molecular interactions of this compound?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to PTP1B’s active site. Validate poses with molecular dynamics (MD) simulations (AMBER or GROMACS).
  • Site Identification by Ligand Competitive Saturation (SILCS): Map binding hotspots and assess cyclopropylamine’s role in hydrophobic interactions.
  • Free-energy calculations: Apply MM/GBSA to predict binding affinities and guide structural optimization .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

  • Reproducibility checks: Standardize assay conditions (e.g., buffer pH, enzyme lot, cell passage number).
  • Meta-analysis: Compare datasets across studies (e.g., IC50_{50} variability) using statistical tools (ANOVA, Tukey’s test).
  • Orthogonal validation: Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .

Q. What in vivo models are appropriate for studying pharmacokinetics and metabolism?

Methodological Answer:

  • Pharmacokinetics (PK): Administer the compound (IV/oral) to Sprague-Dawley rats. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate AUC, Cmax_\text{max}, and half-life.
  • Metabolite profiling: Use liver microsomes (human/rat) to identify phase I/II metabolites. Detect sulfone oxidation or cyclopropane ring-opening products.
  • Tissue distribution: Radiolabel the compound (14C^{14}C) and track accumulation in target organs (e.g., liver, kidney) .

Q. How should researchers assess toxicity and safety profiles?

Methodological Answer:

  • Acute toxicity: Follow OECD Guideline 423 (fixed-dose procedure) in rodents. Monitor clinical signs (e.g., respiratory distress, CNS effects).
  • Genotoxicity: Conduct Ames test (bacterial reverse mutation) and micronucleus assay in human lymphocytes.
  • Cardiotoxicity: Screen for hERG channel inhibition using patch-clamp electrophysiology .

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